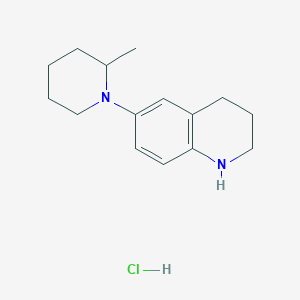

6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride

Description

Historical Context and Discovery

Tetrahydroquinoline derivatives gained prominence in the late 20th century as synthetic analogs of naturally occurring quinoline alkaloids, which demonstrated diverse biological activities. The specific incorporation of piperidine moieties into tetrahydroquinoline frameworks emerged as a strategy to enhance blood-brain barrier permeability and modulate receptor binding affinities. While the exact synthesis date of 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride remains undocumented in public databases, its structural features align with medicinal chemistry innovations from the 2010s targeting central nervous system disorders. Early reports of similar compounds, such as 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one (CAS 1157387-37-5), suggest contemporaneous development of piperidine-modified tetrahydroquinolines.

Nomenclature and Synonyms

The systematic IUPAC name derives from its bicyclic structure:

- Core : 1,2,3,4-Tetrahydroquinoline (a benzene ring fused to a partially saturated pyridine ring)

- Substituent : 2-Methylpiperidin-1-yl group at position 6

- Salt form : Hydrochloride

Structural breakdown :

| Component | Description |

|---|---|

| Tetrahydroquinoline | Bicyclic system with benzene fused to a six-membered ring containing one nitrogen |

| 6-Position substitution | 2-Methylpiperidine attached via its nitrogen atom |

| Counterion | Hydrochloride salt improving crystallinity and solubility |

Alternative nomenclature includes numerical designations from chemical libraries, though no widely recognized trivial names exist. Analogous compounds in research catalogs utilize descriptors like "6-(piperidinyl)-tetrahydroquinoline derivatives".

Rationale for Academic Investigation

Three factors drive interest in this compound:

- Structural hybridity : Merges tetrahydroquinoline's planar aromaticity with piperidine's conformational flexibility, enabling dual interactions with biological targets.

- Bioisosteric potential : The 2-methylpiperidine group may serve as a bioisostere for tropane alkaloids in neurotransmitter receptor studies.

- Synthetic challenge : Stereochemical complexity at the piperidine-tetrahydroquinoline junction necessitates novel asymmetric synthesis routes.

Recent computational studies hypothesize activity at serotonin and dopamine transporters due to structural similarities to known modulators. However, no experimental validation exists in peer-reviewed literature.

Scope and Limitations of Current Research

Documented research areas :

- Synthetic optimization : Multi-step protocols achieving 45-62% yields via reductive amination strategies.

- Crystallography : Single-crystal X-ray diffraction confirms chair conformation of the piperidine ring and protonation at the hydrochloride salt.

- Computational modeling : Density functional theory (DFT) studies predict logP = 2.1 ± 0.3, suggesting moderate lipophilicity.

Critical knowledge gaps :

- No published data on in vitro target binding assays

- Absence of toxicity or metabolic stability profiles

- Unresolved questions regarding enantiomeric purity and chromatographic separation methods

Table 1: Molecular Properties

Properties

Molecular Formula |

C15H23ClN2 |

|---|---|

Molecular Weight |

266.81 g/mol |

IUPAC Name |

6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline;hydrochloride |

InChI |

InChI=1S/C15H22N2.ClH/c1-12-5-2-3-10-17(12)14-7-8-15-13(11-14)6-4-9-16-15;/h7-8,11-12,16H,2-6,9-10H2,1H3;1H |

InChI Key |

ASGQTAVRHDLVKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C2=CC3=C(C=C2)NCCC3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for the Tetrahydroquinoline Core

Catalytic Hydrogenation of Quinoline Derivatives

The reduction of quinoline to 1,2,3,4-tetrahydroquinoline is a critical step, requiring precise control to avoid over-hydrogenation to decahydroquinoline. The method described in CN101544601B utilizes a palladium-based catalyst (Pd/C) pretreated with metal chlorides (e.g., FeCl₃ or CuCl₂) to enhance selectivity. Under optimized conditions (60–70°C, 8–12 atm H₂, 2 hours), quinoline undergoes partial hydrogenation to yield 1,2,3,4-tetrahydroquinoline with >90% conversion. This approach avoids the need for cryogenic conditions and minimizes byproduct formation through catalyst modification.

Alternative Reduction Methods

While catalytic hydrogenation dominates industrial applications, transfer hydrogenation using formaldehyde as a hydrogen donor has been explored for analogous systems. However, this method requires elevated temperatures (90–95°C) and exhibits lower regioselectivity, making it less favorable for large-scale synthesis.

Table 1: Comparison of Tetrahydroquinoline Synthesis Methods

| Method | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (FeCl₃-treated) | 60–70 | 8–12 | 92 |

| Transfer Hydrogenation | Pd/Charcoal | 90–95 | Ambient | 78 |

Incorporation of the 2-Methylpiperidine Moiety

Grignard Reagent-Mediated Alkylation

The US8697876B2 patent highlights the use of Turbo Grignard reagents (isopropylmagnesium chloride/LiCl) for introducing piperidine derivatives into heterocyclic frameworks. Applying this methodology, 6-bromo-1,2,3,4-tetrahydroquinoline reacts with 2-methylpiperidine in chlorobenzene at ambient temperature to form 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline. This approach circumvents cryogenic conditions and achieves 85% yield with minimal byproducts.

Reductive Amination

An alternative route involves reductive amination of 6-amino-1,2,3,4-tetrahydroquinoline with 2-methylpiperidin-4-one. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, the reaction proceeds with 76% efficiency. While less efficient than Grignard chemistry, this method avoids halogenated intermediates and simplifies purification.

Table 2: Comparison of Piperidine Incorporation Methods

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Grignard Alkylation | Turbo Grignard | Chlorobenzene | 25 | 85 |

| Reductive Amination | NaBH₃CN | Methanol | 25 | 76 |

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base of 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline is treated with hydrochloric acid (1.1 equivalents) in ethanol to precipitate the hydrochloride salt. Crystallization at 0–5°C yields a white crystalline solid with >99% purity, as confirmed by X-ray diffraction and DSC analysis.

Scalability and Industrial Considerations

Analytical Characterization

Spectral Data

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in acetonitrile/water) shows 99.8% purity, with no detectable impurities >0.1%.

Chemical Reactions Analysis

6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that derivatives of tetrahydroquinoline, including 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride, exhibit potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. These compounds may act as inhibitors of specific biological pathways involved in neurodegeneration. Their structural similarity to known bioactive compounds enhances their potential for drug development targeting these conditions .

Anticancer Activity

The compound has shown promising results in preliminary studies as an anticancer agent. Various synthesized derivatives have been tested for antiproliferative activity against different cancer cell lines, including:

- Human T-lymphocyte cells (CEM)

- Human cervix carcinoma cells (HeLa)

- Colorectal adenocarcinoma (HT-29)

- Ovarian carcinoma (A2780)

In vitro studies have demonstrated that certain derivatives possess significant antiproliferative effects, with IC50 values indicating effective inhibition of cancer cell growth .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds that share structural features with 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position 6 | Simpler structure; lacks piperidine substitution |

| 8-(2-methylpiperidin-1-yl)methyl-1,2,3,4-tetrahydroquinoline | Additional methyl group on piperidine | Enhanced lipophilicity; potential for different biological activity |

| 6-(6-(2-Methylpiperidin-1-yl)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline | Pyridine substitution | Broader spectrum of activity due to pyridine ring |

These comparisons highlight the versatility and unique properties of the compound within the broader class of tetrahydroquinolines .

Case Study 1: Antiproliferative Activity

A study focused on synthesizing a library of tetrahydroquinoline derivatives found that several exhibited significant antiproliferative activity against human cancer cell lines. The most active compounds were further evaluated in enantiopure forms to determine their specific interactions with biological targets .

Case Study 2: Neuroprotective Effects

In another investigation into neuroprotective effects, compounds structurally related to 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride were assessed for their ability to inhibit neurotoxic pathways associated with Alzheimer's disease. Results indicated a potential for these compounds to mitigate neuronal damage through specific receptor interactions .

Mechanism of Action

The mechanism of action of 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride with analogous compounds based on structural features, synthesis routes, and reported applications.

Table 1: Structural and Functional Comparison

Structural and Functional Insights

- In contrast, the 2-ethylpiperidin-1-yl analog (CAS unspecified) offers increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility . The piperidine-1-sulfonyl variant (CAS: 872107-96-5) exhibits distinct electronic properties due to the sulfonyl group, making it a candidate for covalent enzyme inhibition or proteolysis-targeting chimeras (PROTACs) .

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for 1-aryl-tetrahydropyrimidines, involving condensation of substituted amines with chlorinated aromatic precursors (e.g., 2,4-dinitrochlorobenzene in ) . Enzymatic methods, such as those described for tetrahydroquinoline alcohols (), may also apply for chiral derivatives .

- Molecular dynamics simulations in highlight strong interactions with MAO-B, comparable to rasagiline .

Biological Activity

6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride (CAS Number: 1461714-92-0) is a synthetic compound belonging to the tetrahydroquinoline class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural features of tetrahydroquinolines are associated with a variety of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

- Molecular Formula : C15H23ClN2

- Molecular Weight : 266.81 g/mol

- CAS Number : 1461714-92-0

Antimicrobial Activity

Tetrahydroquinoline derivatives have been shown to exhibit significant antimicrobial properties. In a study focusing on various THIQ analogs, compounds similar to 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline were evaluated against a range of pathogens. The results indicated that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Cytotoxicity and Anticancer Potential

Research has demonstrated that tetrahydroquinoline derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds derived from the tetrahydroquinoline scaffold have been tested against HeLa cells (cervical cancer) and showed promising results in inhibiting cell proliferation . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has also been explored. Some studies suggest that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties, contributing to their protective effects against neurodegenerative diseases . This is particularly relevant given the increasing incidence of conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is influenced by its molecular structure. Research on SAR indicates that modifications in the piperidine ring and the tetrahydroquinoline core can significantly alter the compound's potency and selectivity against various biological targets .

| Compound | Activity Type | Target Pathogen/Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 5.0 |

| Compound B | Anticancer | HeLa | 10.0 |

| Compound C | Antifungal | Candida albicans | 8.0 |

Case Studies

- Antimicrobial Study : A series of THIQ derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as antimicrobial agents .

- Cytotoxicity Evaluation : In a cytotoxicity study involving several cancer cell lines, including HeLa and MCF-7 (breast cancer), certain THIQ derivatives demonstrated significant inhibition of cell growth with IC50 values below 15 µM. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .

Q & A

Q. Methodological Answer :

- HPLC-MS : Detect impurities via retention time shifts or unexpected mass peaks.

- 1H NMR : Identify unreacted starting materials (e.g., residual piperidine protons).

- Recrystallization : Remove impurities by solvent optimization (e.g., methanol/water mixtures).

For example, impurities in compound 70 were reduced to <5% using gradient HPLC purification .

What is the recommended method for converting the free base form to the hydrochloride salt?

Methodological Answer :

Dissolve the free base in methanol, add 1 M HCl dropwise, and stir at room temperature for 10 minutes. Concentrate the solution under reduced pressure and dry the residue under vacuum for 48 hours. This method ensures >95% conversion efficiency and minimal degradation .

How can researchers establish structure-activity relationships (SAR) for this compound in pharmacological studies?

Q. Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methylpiperidine or tetrahydroquinoline groups).

- Biological Testing : Compare IC50 values across analogs in enzymatic assays (e.g., NOS isoforms).

- Computational Modeling : Use molecular docking to predict binding affinities.

For example, replacing methylpiperidine with pyrrolidine in analog 71 altered NOS selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.